N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 397277-21-3
VCID: VC4948113
InChI: InChI=1S/C25H24N2O3S2/c1-14-11-12-15-20(13-14)32-25(21(15)24-26-16-7-4-5-10-19(16)31-24)27-23(28)22-17(29-2)8-6-9-18(22)30-3/h4-10,14H,11-13H2,1-3H3,(H,27,28)
SMILES: CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5OC)OC
Molecular Formula: C25H24N2O3S2
Molecular Weight: 464.6

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide

CAS No.: 397277-21-3

Cat. No.: VC4948113

Molecular Formula: C25H24N2O3S2

Molecular Weight: 464.6

* For research use only. Not for human or veterinary use.

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide - 397277-21-3

Specification

CAS No. 397277-21-3
Molecular Formula C25H24N2O3S2
Molecular Weight 464.6
IUPAC Name N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide
Standard InChI InChI=1S/C25H24N2O3S2/c1-14-11-12-15-20(13-14)32-25(21(15)24-26-16-7-4-5-10-19(16)31-24)27-23(28)22-17(29-2)8-6-9-18(22)30-3/h4-10,14H,11-13H2,1-3H3,(H,27,28)
Standard InChI Key XCERDEOBBJHGLF-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5OC)OC

Introduction

The compound N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide is a complex organic molecule belonging to the class of benzothiazole derivatives. Benzothiazoles are widely studied due to their diverse biological activities and potential applications in medicinal chemistry, particularly in the development of anticonvulsants, anticancer agents, and enzyme inhibitors.

Structural Overview

This compound features a benzothiazole core, a tetrahydrobenzothiophene moiety, and a dimethoxybenzamide functional group. The structural complexity allows for multiple interactions with biological targets, making it a candidate for pharmacological evaluation.

PropertyDetails
Molecular FormulaC23H22N2O3S2
Molecular Weight454.57 g/mol
Core Functional GroupsBenzothiazole, Benzothiophene, Dimethoxybenzamide
Key FeaturesAromaticity, sulfur atoms in heterocycles, methoxy substituents

Synthesis Pathway

The synthesis of this compound typically involves:

  • Condensation reactions to form the benzothiazole core.

  • Cyclization to introduce the tetrahydrobenzothiophene ring.

  • Coupling with dimethoxybenzoyl chloride to yield the final benzamide derivative.

Anti-inflammatory Potential

Molecular docking studies on related compounds suggest that such derivatives may act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .

Anticancer Activity

Structural analogs of benzothiazole-based compounds have exhibited cytotoxicity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism often involves cell cycle arrest and apoptosis induction .

Spectroscopic Characterization

To confirm its structure, the compound can be analyzed using:

  • NMR Spectroscopy: Proton (1^1H) and Carbon (13^13C) NMR spectra provide information on hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups like amides and aromatic rings.

Comparative Analysis with Related Compounds

The table below compares the properties of this compound with structurally similar derivatives:

CompoundActivityToxicity ProfileApplications
N-(1,3-Benzothiazol-2-YL)-4-methoxybenzamideAnticonvulsantLow neurotoxicityCNS disorders
N-(1,3-Benzothiazol-2-YL)-3-methoxybenzamideAnti-inflammatoryLow hepatotoxicityInflammation management
N-[3-(1,3-Benzothiazol-2-YL)] DimethoxybenzamidePotential anticancer agentRequires further testingOncology research

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